molecular formula C16H20ClN5O2 B6977116 (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone

(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B6977116
M. Wt: 349.81 g/mol
InChI Key: WGPDUEFBMWXRND-UHFFFAOYSA-N
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Description

(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is an intricate organic compound characterized by its diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic synthesis techniques:

  • Step 1: : The starting materials include 2-chloro-5-hydroxybenzaldehyde and 3-(dimethylamino)-1H-1,2,4-triazole.

  • Step 2: : The aldehyde undergoes a condensation reaction with the triazole derivative under mild acidic conditions to form an intermediate.

  • Step 3: : The intermediate is then subjected to a nucleophilic substitution reaction with 4-piperidinone, in the presence of a base, to yield the target compound.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Large-scale synthesis involves using continuous flow reactors to ensure consistency and efficiency in producing high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It can undergo oxidation, particularly at the hydroxyl group, to form quinone derivatives.

  • Reduction: : The chloro group can be subjected to reduction, potentially leading to the formation of hydroxy-derivatives.

  • Substitution: : Both the chloro and hydroxyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substituents: : Various nucleophiles like amines or thiols.

Major Products Formed: The major products vary depending on the specific reactions:

  • Oxidation: : Quinones.

  • Reduction: : Hydroxyl derivatives.

  • Substitution: : Derivatives depending on the nucleophile used.

Scientific Research Applications

(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone has significant applications across various domains:

  • Chemistry: : As a reagent in synthesizing more complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated as a potential therapeutic due to its unique structural features.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Proteins, enzymes, and nucleic acids.

  • Pathways Involved: : Modulation of biochemical pathways related to cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • (2-chloro-4-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone

  • (2-chloro-5-methoxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone

Highlighting Uniqueness: Compared to its analogs, (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is notable for its specific arrangement of functional groups which confer unique reactivity and potential therapeutic effects.

Properties

IUPAC Name

(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-21(2)16-18-14(19-20-16)10-5-7-22(8-6-10)15(24)12-9-11(23)3-4-13(12)17/h3-4,9-10,23H,5-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPDUEFBMWXRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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